N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide
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Overview
Description
N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a hydrazinyl group, and an oxopropenyl group
Preparation Methods
The synthesis of N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group, followed by a condensation reaction with an appropriate oxopropenyl precursor to yield the final product .
Chemical Reactions Analysis
N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Scientific Research Applications
N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide can be compared with similar compounds such as:
Flufenacet: Another fluorophenyl-containing compound used as a herbicide.
N-(4-Fluorophenyl)-N-isopropyl-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetamide: A compound with similar structural features but different applications.
Properties
CAS No. |
579470-04-5 |
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Molecular Formula |
C11H12FN3O2 |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12FN3O2/c1-7(16)14-10(11(17)15-13)6-8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
NNTMQYYYYXJUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NN |
Origin of Product |
United States |
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